3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-2-oxaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c10-6-7-5-9(8(11)12-7)3-1-2-4-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWJAXSDRYDXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the 2 Oxaspiro 4.4 Nonan 1 One Structural Motif in Organic Synthesis
The 2-oxaspiro[4.4]nonan-1-one structural motif is a key component in a variety of organic compounds. Spirocyclic systems, in general, are prevalent in natural products and have been identified as privileged structures in drug discovery. mdpi.com Their rigid, three-dimensional arrangement allows for precise positioning of functional groups in space, which can lead to enhanced interaction with biological targets. researchgate.net
The synthesis of oxaspiro skeletons can be achieved through various methods, including tandem ring-closure reactions. researchgate.net The 1-oxaspiro[4.4]nonane framework, a close relative of the title compound's core, has been synthesized using such techniques. researchgate.net Derivatives of the 2-oxaspiro[4.4]nonan-1-one motif have been investigated for their biological activities. For instance, substituted 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-ones are recognized as an important class of tetronic acids, with some exhibiting herbicidal and insecticidal properties. nih.gov One such compound, 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, is a key intermediate in the preparation of the acaricide spiromesifen. nih.gov
Significance of Spirocyclic γ Lactones and Iodinated Organic Compounds in Synthetic Chemistry
Direct Synthetic Approaches to this compound
Direct approaches to this compound predominantly rely on the powerful and well-established iodolactonization reaction. This method constructs the characteristic iodomethyl-substituted lactone ring and the spirocyclic center in a single, stereoselective step.
Procedures Employing Allyl Cyclopentanecarboxylic Acid Derivatives
The most direct synthesis of this compound involves the iodolactonization of a γ,δ-unsaturated carboxylic acid, specifically 1-allylcyclopentane-1-carboxylic acid. This reaction is a classic example of electrophilic cyclization. chemistnotes.com The process is typically initiated by treating the unsaturated acid with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃).
The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate from the reaction of the alkene with iodine. The carboxylate anion, generated in situ by the base, then acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the iodonium ion, leading to the formation of the five-membered lactone ring and establishing the spirocyclic system. This reaction is known for its mild conditions and high efficiency in forming lactones. wikipedia.org
Table 1: Iodolactonization of 1-Allylcyclopentane-1-carboxylic Acid
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 1-Allylcyclopentane-1-carboxylic acid | I₂, NaHCO₃ | This compound | Iodolactonization |
Analogous Iodolactonization Strategies for Related Spiro-Lactones and Iodomethylated Heterocycles
The iodolactonization strategy is not limited to the synthesis of the title compound but is a widely applicable method for creating a diverse range of iodinated heterocyles and other spiro-lactones. wikipedia.org The principles of the reaction remain the same, involving an intramolecular nucleophilic attack on an iodonium ion intermediate. The structure of the resulting product is determined by the chain length between the carboxylic acid and the double bond in the starting material, as well as the substitution pattern.
This methodology has been pivotal in the total synthesis of numerous complex natural products, including vernolepin, vernomenin, and various prostaglandins. wikipedia.org The reaction conditions can be tuned to control the stereochemical outcome of the cyclization, making it a valuable tool for asymmetric synthesis. orgsyn.org Depending on whether the reaction is run under kinetic or thermodynamic control, different diastereomers of the iodolactone product can be favored. orgsyn.org
Table 2: Examples of Analogous Iodolactonization Reactions
| Substrate | Key Reagents | Product Type | Significance |
|---|---|---|---|
| 3-Phenyl-4-pentenoic acid | I₂, MeCN or I₂, NaHCO₃, H₂O | Substituted γ-butyrolactone | Demonstrates kinetic vs. thermodynamic control orgsyn.org |
| γ,δ-Unsaturated acids | I₂, NaHCO₃ | γ-Lactones | General synthesis of five-membered lactones chemistnotes.com |
| Various olefinic acids | Iodine source | Iodinated spiro-lactones | Key step in natural product synthesis wikipedia.org |
Construction of the 2-Oxaspiro[4.4]nonan-1-one Core Scaffold
Alternative synthetic routes focus on first constructing the fundamental 2-oxaspiro[4.4]nonan-1-one skeleton, which can then theoretically be functionalized. These methods provide access to the core ring system through different bond-forming strategies.
Cyclization Reactions for Spiro-Lactone Ring Systems
A variety of cyclization reactions have been developed for the synthesis of spiro-lactones. These methods often involve the intramolecular cyclization of a suitably functionalized precursor.
Radical Cyclization: An alkoxycarbonyl radical cyclization cross-coupling cascade has been developed to prepare functionalized γ-butyrolactones from homoallylic oxalate (B1200264) precursors. This method allows for the rapid construction of diverse spirolactones. nih.gov
Nickel-Catalyzed Spirocyclization: An enantioselective synthesis of spirocycles can be achieved via the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. This method is effective for forging 5-, 6-, and 7-membered rings. acs.org
Acid-Catalyzed Cyclization: In the synthesis of the steroidal spironolactone, a key step involves the acid-catalyzed cyclization of a propionic acid side chain to form the spirocyclic lactone ring. mdpi.comchemicalbook.com
Table 3: Selected Cyclization Strategies for Spiro-Lactone Synthesis
| Methodology | Precursor Type | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Radical Cyclization | Homoallylic oxalate | Iridium photocatalyst / Nickel complex | Forms functionalized γ-butyrolactones in one step nih.gov |
| Enantioselective Spirocyclization | Lactone with nitrile tether | Nickel catalyst / Chiral ligand | Asymmetric synthesis of spirocycles acs.org |
| Acid-Catalyzed Lactonization | Cyclic ketone with propionic acid side chain | p-Toluenesulfonic acid | Common in steroid synthesis mdpi.com |
Reformatsky-Type Reactions in Spiro-γ-Lactone Synthesis
The Reformatsky reaction provides a classic and reliable method for synthesizing β-hydroxy esters, which are direct precursors to γ-lactones. organic-chemistry.org To construct a spiro-γ-lactone scaffold like 2-oxaspiro[4.4]nonan-1-one, the reaction would involve a cyclic ketone, such as cyclopentanone (B42830), and an α-halo ester, like ethyl bromoacetate, in the presence of activated zinc. wikipedia.org
The reaction mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. organic-chemistry.orgwikipedia.org This enolate then adds to the carbonyl group of cyclopentanone. The resulting zinc alkoxide is hydrolyzed upon acidic workup to yield a β-hydroxy ester. Subsequent intramolecular esterification (lactonization), often promoted by acid, furnishes the desired 2-oxaspiro[4.4]nonan-1-one. Reformatsky enolates are less reactive than Grignard reagents, which prevents undesired side reactions like self-condensation of the ester. wikipedia.org
Friedel-Crafts and Grignard Reactions in Precursor Synthesis for Spiro-Lactones
Both Friedel-Crafts and Grignard reactions are powerful carbon-carbon bond-forming reactions that can be employed to synthesize the necessary precursors for spiro-lactone construction. numberanalytics.comrsc.org
Grignard Reactions: Grignard reagents are highly versatile for preparing precursors to spiro-lactones. organic-chemistry.org For instance, the reaction of a cyclic ketone with a Grignard reagent containing a protected carboxylic acid or ester functionality can generate an intermediate tertiary alcohol. Subsequent deprotection and cyclization would yield the spiro-lactone. A more direct approach could involve adding a Grignard reagent, such as allylmagnesium bromide, to a cyclopentanone derivative that already contains an ester group, setting the stage for a subsequent ring-closing metathesis or other cyclization strategy. organic-chemistry.orgsioc-journal.cn
Friedel-Crafts Reactions: While typically associated with aromatic compounds, Friedel-Crafts reactions can be instrumental in building complex carbocyclic frameworks that can later be converted into spiro-lactone precursors. numberanalytics.comnih.gov For example, an intramolecular Friedel-Crafts acylation can be used to form a polycyclic ketone. rsc.orgnih.gov This cyclic ketone could then undergo a series of transformations, such as Baeyer-Villiger oxidation or ring-opening followed by functional group manipulation, to generate an intermediate suitable for cyclization into a spiro-lactone. nih.gov This approach is particularly useful in the total synthesis of natural products where the spiro-lactone is embedded within a larger, more complex structure. rsc.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Allylcyclopentane-1-carboxylic acid |
| Iodine |
| Sodium bicarbonate |
| Vernolepin |
| Vernomenin |
| Prostaglandins |
| Spironolactone |
| p-Toluenesulfonic acid |
| Ethyl bromoacetate |
| Zinc |
| Cyclopentanone |
Stereoselective and Asymmetric Synthesis of 2-Oxaspiro[4.4]nonan-1-one Derivatives
The synthesis of spirocyclic compounds, including 2-oxaspiro[4.4]nonan-1-one derivatives, presents a significant challenge in organic chemistry due to the presence of a quaternary spirocenter. The development of stereoselective and asymmetric methodologies is crucial for accessing enantiomerically pure or diastereomerically enriched spiro-lactones, which are valuable scaffolds in medicinal chemistry and natural product synthesis. nih.govoaepublish.com
Enantioselective Methodologies for Spirocyclic Lactones
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For spirocyclic lactones, this involves the asymmetric construction of the quaternary carbon at the spiro-junction. nih.gov Various catalytic systems have been developed to achieve high levels of enantioselectivity.
Recent advancements have focused on transition-metal catalysis and organocatalysis to generate chiral spirocyclic lactones. A notable strategy involves the enantioselective nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. acs.orgthieme-connect.com This method effectively forges 5-, 6-, and 7-membered rings with varying degrees of success in enantioselectivity depending on the ring size being formed. nih.govthieme-connect.com For instance, the formation of five- and seven-membered rings often proceeds with moderate to high enantioselectivity, while six-membered rings have proven more challenging. thieme-connect.com The reaction is believed to proceed through the addition of a metal enolate to an aryl nitrile, followed by hydrolysis to yield the β-keto lactone product. nih.govacs.org The choice of a chiral ligand, such as a Mandyphos derivative, is critical for inducing asymmetry. acs.org
Another powerful approach is the use of chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids. acs.org This method provides an efficient route to γ-chiral α-spiro-γ-lactones, which are important building blocks for pharmaceuticals. acs.org Additionally, organo-cation catalysis has been employed for the transannular C-acylation of enol lactones, providing access to enantioenriched spirocyclic 1,3-diketones, which can be precursors to spiro-lactones. rsc.org
The table below summarizes key findings in enantioselective methodologies for spirocyclic lactones.
| Methodology | Catalyst/Ligand System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Nickel-Catalyzed α-Spirocyclization | Ni(COD)₂ with Chiral Mandyphos Ligand | Lactone enolates with aryl nitriles | Up to 90% for 7-membered rings, up to 84% for 5-membered rings | nih.govacs.org |
| Bromolactonization | BINOL-derived Chiral Bifunctional Sulfide | α-Allyl carboxylic acids | Not specified, but described as efficient | acs.org |
| Transannular C-acylation | SPA-triazolium bromide | Enol lactones | Moderate to high enantioselectivities | rsc.org |
Diastereoselective Control in Spiro-Lactone Formation
Diastereoselective synthesis is concerned with controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of spiro-lactones like this compound, this often involves controlling the orientation of substituents relative to the spirocyclic core.
A key strategy for achieving diastereoselective control is through the cyclization of carefully designed precursors. nih.gov For example, a general and collective synthesis of tricyclic spiranoid lactones has been developed through the controlled cyclizations of common key precursors. nih.gov This process begins with the creation of an assembly of bicyclic diastereoisomeric iodolactones. nih.gov These iodolactones can then be individually converted into a wide range of angularly fused spiranoid lactones in a regioselective and stereodirected manner. nih.gov The stereochemistry of the final tricyclic product is dictated by the stereochemistry of the starting bicyclic iodolactone precursor. nih.gov
High levels of diastereoselectivity have also been observed in the synthesis of steroidal spirolactones, where conjugate additions often proceed with a high degree of facial selectivity, leading to diastereomeric ratios (dr) greater than 20:1. nih.gov Similarly, highly diastereoselective additions of ester anions to specialized imines have been used to prepare enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, with diastereomeric ratios reaching up to 98:2, a principle applicable to other spirocyclic systems. rsc.org
The table below presents examples of diastereoselective control in spiro-lactone formation.
| Reaction Type | Precursor | Key Feature | Achieved Diastereoselectivity (dr) | Reference |
| Controlled Cyclization | Bicyclic diastereoisomeric iodolactones | Diastereoisomeric differentiation of a collective precursor | High stereodirection, confirmed by X-ray crystallography | nih.gov |
| Conjugate Addition | α,β,γ,δ-Unsaturated ketones (steroidal) | Addition of thioacetic acid | > 20:1 | nih.gov |
| Anion Addition to Imines | Ethyl cyclobutanecarboxylate (B8599542) anions | Addition to Davis–Ellman's imines | Up to 98:2 | rsc.org |
Based on a comprehensive search of available scientific literature, there is no specific research data concerning the chemical reactivity and transformations of the compound this compound. The public chemical database PubChem explicitly notes that "No literature data available for this compound" uni.lu.
Consequently, it is not possible to provide an article with detailed research findings for the requested outline, which includes:
Chemical Reactivity and Transformations of 3 Iodomethyl 2 Oxaspiro 4.4 Nonan 1 One
Modifications of the Spirocyclic Ring System
Without published research on this specific molecule, any discussion of its reactivity would be speculative and fall outside the requirement for a scientifically accurate, well-sourced article based on detailed findings.
Mechanistic Investigations of 3 Iodomethyl 2 Oxaspiro 4.4 Nonan 1 One Formation and Reactivity
Elucidation of Iodolactonization and Intramolecular Iodoetherification Mechanisms
The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one typically proceeds via an iodolactonization reaction. This process is an intramolecular variation of halohydrin synthesis, where a molecule containing both a carboxylic acid and a carbon-carbon double bond undergoes cyclization upon treatment with an iodine source. wikipedia.orgchemistnotes.com
The generally accepted mechanism for iodolactonization involves several key steps:
Formation of an Iodonium (B1229267) Ion : The reaction is initiated by the electrophilic attack of an iodine species (often from I₂) on the carbon-carbon double bond of a suitable unsaturated carboxylic acid precursor. youtube.com This attack forms a cyclic, three-membered intermediate known as an iodonium ion. wikipedia.orguvic.ca The positive charge is shared between the two carbons of the original double bond and the iodine atom.
Nucleophilic Attack : The carboxylate group, which is made more nucleophilic under mildly basic conditions (e.g., using sodium bicarbonate), acts as an internal nucleophile. wikipedia.orgyoutube.com It attacks one of the carbons of the iodonium ion.
Ring Closure : This intramolecular nucleophilic attack results in the opening of the iodonium ion ring and the simultaneous formation of the lactone ring. wikipedia.org According to Baldwin's rules, 5-exo-trig cyclizations are generally favored, leading to the formation of five-membered γ-lactones. wikipedia.org In the context of forming the 2-oxaspiro[4.4]nonan-1-one core, the precursor is designed to facilitate this favored cyclization pathway.
Intramolecular iodoetherification follows a very similar mechanistic pathway, but involves an alcohol functional group as the internal nucleophile instead of a carboxylic acid, leading to the formation of a cyclic ether. nih.gov This strategy is a novel and rapid approach for creating spiroketals. nih.govnih.govrsc.org The process can be envisioned as the transformation of a dihydroxyalkene or a partially protected derivative into iodinated cyclic ethers, which can then undergo further reactions to form the final spiroketal structure. nih.gov
The regioselectivity of the nucleophilic attack is an important aspect of these mechanisms. The attack preferentially occurs at the more hindered or more substituted carbon of the iodonium ion. wikipedia.org This is because the more substituted carbon can better stabilize the partial positive charge, making it more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org
Table 1: Key Mechanistic Steps in Iodolactonization
| Step | Description | Key Intermediates/Reagents |
| 1 | Electrophilic Attack | Alkene, Iodine (I₂) |
| 2 | Iodonium Ion Formation | Cyclic three-membered iodonium ion |
| 3 | Intramolecular Nucleophilic Attack | Carboxylate group (internal nucleophile) |
| 4 | Ring Closure (Lactonization) | Formation of γ-lactone ring |
Stereochemical Aspects of Cyclization Pathways and Stereocontrol
The iodolactonization reaction is renowned for its high degree of stereoselectivity, which is a critical feature in the synthesis of complex molecules. wikipedia.org The stereochemical outcome of the cyclization is largely dictated by the geometry of the transition state during the ring-closing step.
The nucleophilic attack of the carboxylate on the iodonium ion intermediate proceeds via an Sₙ2-like mechanism. uvic.castackexchange.com This results in an anti-periplanar arrangement of the attacking oxygen and the iodine atom in the product. uvic.ca Consequently, the newly formed C-O bond and the C-I bond will be on opposite faces of the newly formed lactone ring. uvic.ca
Stereocontrol in the synthesis of spiro-lactones can be achieved through several strategies:
Substrate Control : Pre-existing stereocenters in the starting material can direct the approach of the iodine and the subsequent cyclization, leading to a specific diastereomer. The carboxylate group is often tethered to one side of the molecule in a cyclic starting material, restricting its attack to only one face of the alkene. uvic.ca
Kinetic vs. Thermodynamic Control : The stereoselectivity of the reaction can be influenced by the reaction conditions. Bartlett and coworkers demonstrated that by adjusting parameters such as temperature and reaction time, it is possible to selectively synthesize either the cis or trans five-membered lactones. wikipedia.org The trans product is typically formed under thermodynamic control (longer reaction times, higher temperatures), while the cis product is favored under kinetic control (shorter reaction times, lower temperatures). wikipedia.orgresearchgate.net
For example, generalized conditions have been developed for forming both cis- and trans-γ-lactones from 3-pentenoic acid derivatives. researchgate.net Kinetic control at 0°C provided good selectivity for the cis-lactone, whereas thermodynamic control at room temperature yielded the trans-lactone with excellent selectivity. researchgate.net
Table 2: Stereocontrol in Iodolactonization
| Control Type | Reaction Conditions | Predominant Product | Stereochemical Relationship |
| Kinetic Control | Lower temperature, shorter reaction time | cis-lactone | Groups on the same side of the ring |
| Thermodynamic Control | Higher temperature, longer reaction time | trans-lactone | Groups on opposite sides of the ring |
Theoretical and Computational Chemistry Studies on Spiro-Lactone Systems
While specific computational studies on this compound are not extensively documented in the provided search results, theoretical and computational chemistry plays a vital role in understanding the mechanisms and stereoselectivity of related spiro-lactone systems and halolactonization reactions in general. researchgate.netscispace.commdpi.com These methods provide insights into electronic properties, reaction pathways, and the stability of intermediates and transition states that are often difficult to obtain through experimental means alone.
Key applications of computational chemistry in this field include:
Mechanism Elucidation : Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the reaction pathway of iodolactonization. researchgate.net This allows for the characterization of the iodonium ion intermediate and the transition state for the ring-closing step. By calculating the activation energies for different pathways, researchers can predict the most likely mechanism.
Stereoselectivity Prediction : Computational models can explain the origins of stereoselectivity. By comparing the energies of the transition states leading to different stereoisomers (e.g., cis vs. trans), it is possible to predict which product will be favored under kinetic control. stackexchange.com For instance, analyzing steric interactions, such as gauche butane (B89635) interactions in the transition state, can help explain the preference for one stereochemical outcome over another. stackexchange.com
Structural Analysis : Computational methods are also used to determine the structure of reaction products, especially when experimental data from techniques like NMR are ambiguous. Simulating NMR chemical shifts can aid in the correct structural assignment of complex halogenated products. researchgate.net
The use of computational tools is becoming increasingly indispensable for designing synthetic strategies for complex molecules like spiro-lactones, allowing for a more rational approach to achieving desired outcomes and understanding the underlying chemical principles. uva.esmdpi.com
Table 3: Applications of Computational Chemistry in Studying Spiro-Lactone Synthesis
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Electronic properties of intermediates, transition state structures, activation energies. researchgate.net |
| Ab initio Methods | Calculation of thermochemical data | Relative stability of stereoisomers (thermodynamic product prediction). |
| NMR Chemical Shift Simulation | Structural elucidation of products | Confirmation of stereochemistry and constitution of complex molecules. researchgate.net |
| Molecular Dynamics (MD) | Study of conformational preferences | Understanding the influence of substrate conformation on reaction pathways. |
Synthetic Applications and Derivatization Strategies for 3 Iodomethyl 2 Oxaspiro 4.4 Nonan 1 One
Application as a Building Block in the Synthesis of Complex Organic Molecules
The inherent structural features of 3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one make it an attractive starting point for the synthesis of more elaborate organic molecules. The spiro[4.4]nonane framework is a common feature in a number of natural products, and its rigid conformation can be exploited to control stereochemistry in subsequent reactions. The γ-lactone moiety can be hydrolyzed to a carboxylic acid and a primary alcohol, providing two points for further functionalization.
The true synthetic utility of this compound, however, lies in the reactivity of the iodomethyl group. As a primary alkyl iodide, it is an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which can then be used to construct more complex carbon skeletons. For instance, reaction with carbon nucleophiles, such as organocuprates or enolates, could be employed to form new carbon-carbon bonds, extending the carbon chain and building molecular complexity.
While direct examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, the broader class of spirocyclic lactones has been utilized in the synthesis of various bioactive compounds.
Derivatization to Related Spirocyclic Compounds
The iodomethyl group of this compound is the primary site for derivatization, allowing for its conversion into a plethora of other spirocyclic compounds. The high reactivity of the carbon-iodine bond facilitates nucleophilic substitution with a wide array of heteroatom and carbon nucleophiles.
Table 1: Potential Derivatization Reactions of this compound
| Nucleophile | Reagent Example | Product Functional Group | Resulting Spirocyclic Compound Class |
| Azide | Sodium Azide (NaN₃) | Azidomethyl | Azido-spiro-γ-lactones |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl | Hydroxymethyl-spiro-γ-lactones |
| Alkoxides | Sodium Methoxide (NaOMe) | Alkoxymethyl | Alkoxymethyl-spiro-γ-lactones |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Thiomethyl | Thiomethyl-spiro-γ-lactones |
| Amines | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl | Amino-spiro-γ-lactones |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl | Cyanomethyl-spiro-γ-lactones |
| Malonate Esters | Diethyl Malonate | Alkylated Malonate | Spiro-γ-lactone-containing dicarboxylic acid derivatives |
These derivatization reactions significantly expand the synthetic utility of the parent iodo-compound, providing access to a diverse library of spirocyclic molecules with varied chemical and physical properties. For example, the resulting azido-spiro-γ-lactones could be further transformed via reduction to the corresponding primary amines or through cycloaddition reactions. Similarly, the hydroxymethyl derivatives could serve as precursors for oxidation to aldehydes or carboxylic acids, or for esterification and etherification reactions.
Utility in Chiral Synthesis and Access to Enantiopure Compounds
Spirocyclic compounds often possess inherent chirality due to the spiro-center. The synthesis of enantiomerically pure spirocycles is of significant interest in medicinal chemistry, as the biological activity of a chiral molecule is often dependent on its absolute stereochemistry. While specific studies on the chiral synthesis of this compound are not prevalent, general strategies for the asymmetric synthesis of spiro-γ-lactones can be considered.
One potential route to enantiopure this compound could involve an asymmetric iodolactonization reaction. This could be achieved using a chiral catalyst or a chiral source of iodine. The development of such a method would be highly valuable, as it would provide direct access to enantiomerically enriched building blocks for the synthesis of chiral targets.
Alternatively, a racemic mixture of this compound could be resolved into its individual enantiomers. This could be accomplished through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Another approach would be through chiral chromatography.
Once enantiopure this compound is obtained, the stereochemical information at the spiro-center can be transferred to new stereocenters during subsequent reactions. The rigid conformation of the spirocyclic system can influence the facial selectivity of reactions at adjacent positions, leading to the formation of diastereomerically enriched products. The reactive iodomethyl group can be displaced with various nucleophiles in stereospecific SN2 reactions, preserving the enantiopurity of the starting material.
Scope and Limitations of this compound in Multistep Syntheses
The utility of this compound as a building block in multistep syntheses is governed by both its strengths and weaknesses.
Scope:
Versatile Functional Handle: The iodomethyl group is a highly reactive and versatile functional handle that allows for the introduction of a wide range of substituents through nucleophilic substitution.
Rigid Spirocyclic Scaffold: The spiro[4.4]nonane core provides a rigid and well-defined three-dimensional structure, which can be advantageous for controlling stereochemistry in subsequent transformations.
Access to Diverse Derivatives: As discussed in section 5.2, a vast array of derivatives can be readily prepared, expanding the range of potential applications.
Potential for Chiral Applications: If available in enantiopure form, it can serve as a valuable chiral building block.
Limitations:
Limited Commercial Availability: The compound is not widely available from commercial suppliers, which may necessitate its synthesis, adding extra steps to a synthetic sequence.
Potential for Steric Hindrance: The spirocyclic nature of the molecule may introduce steric hindrance around the reactive centers, potentially slowing down or inhibiting certain reactions.
Stability of the Lactone Ring: The γ-lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This can be a limitation if the desired reaction conditions are not compatible with the lactone functionality. Careful protection-deprotection strategies may be required in some cases.
Light and Heat Sensitivity: Alkyl iodides can be sensitive to light and heat, which may require special handling and purification procedures to avoid decomposition.
Q & A
Q. How is the compound integrated into drug discovery pipelines?
- Methodological Answer : The spiro scaffold serves as a rigid bioactive core . For example, diazaspiro derivatives are modified via reductive amination (using sodium triacetoxyborohydride) to generate libraries of kinase inhibitors. Screening against cancer cell lines (e.g., MDA-MB-231) identifies lead compounds with nanomolar IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
